molecular formula C12H8Br2Hg B11957924 Mercury, bis(4-bromophenyl)- CAS No. 19719-72-3

Mercury, bis(4-bromophenyl)-

Cat. No.: B11957924
CAS No.: 19719-72-3
M. Wt: 512.59 g/mol
InChI Key: RUEDRTRRBSCZEZ-UHFFFAOYSA-N
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Description

Mercury, bis(4-bromophenyl)-, also known as bis(4-bromophenyl)mercury, is an organomercury compound with the molecular formula C12H8Br2Hg. This compound is characterized by the presence of two 4-bromophenyl groups attached to a central mercury atom. It is a crystalline solid that is used primarily in research settings due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mercury, bis(4-bromophenyl)- typically involves the reaction of mercury(II) acetate with 4-bromophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While there is limited information on the large-scale industrial production of mercury, bis(4-bromophenyl)-, it is generally produced in small quantities for research purposes. The synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Mercury, bis(4-bromophenyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mercury, bis(4-bromophenyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.

    Biology: Studies have explored its potential use in biological assays to understand the effects of organomercury compounds on biological systems.

    Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.

    Industry: It is used in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of mercury, bis(4-bromophenyl)- involves its interaction with biological molecules, particularly thiol-containing proteins. The mercury center can form strong bonds with sulfur atoms in cysteine residues, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is the basis for its toxicological effects .

Comparison with Similar Compounds

Uniqueness: Mercury, bis(4-bromophenyl)- is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in additional chemical reactions, such as halogen bonding, which can be exploited in various applications .

Properties

IUPAC Name

bis(4-bromophenyl)mercury
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H4Br.Hg/c2*7-6-4-2-1-3-5-6;/h2*2-5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEDRTRRBSCZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Br)[Hg]C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2Hg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403218
Record name Mercury, bis(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19719-72-3
Record name Mercury, bis(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-bromophenyl)mercury
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